2,6-Dichloro-4-(trifluoromethyl)benzaldehyde

Vue d'ensemble

Description

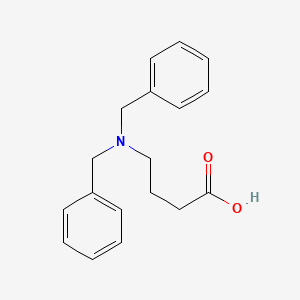

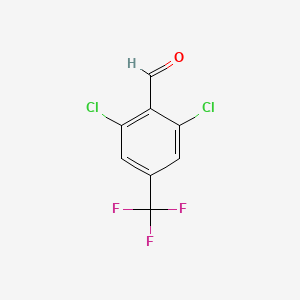

2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3Cl2F3O . It is used as an intermediate in organic synthesis .

Molecular Structure Analysis

The molecular weight of 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is 243.01 . The InChI code is 1S/C8H3Cl2F3O/c9-6-2-1-5 (8 (11,12)13)7 (10)4 (6)3-14/h1-3H .Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde are not available, benzaldehyde derivatives are known to participate in various chemical reactions. For example, they can be used in the preparation of pharmaceutical agents with antitumor activities .Physical And Chemical Properties Analysis

2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is a solid at room temperature . It has a molecular weight of 243.01 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.Applications De Recherche Scientifique

Synthesis of Novel Copolymers

2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is used in the synthesis of novel trisubstituted ethylenes and their copolymerization with styrene. These copolymers exhibit high glass transition temperatures and decreased chain mobility due to the high dipolar character of the monomer units. This property makes them suitable for applications requiring thermal stability and specific mechanical properties (Kharas et al., 2007; Kharas et al., 2017).

Polymer-supported Synthesis

This compound is also involved in the preparation of polymer-bound trichloroacetimidates, which are useful for the immobilization of alcohols and carboxylic acids. This method offers a straightforward approach for protecting these functional groups and is particularly valuable for applications in synthetic chemistry (Kurosu & Li, 2009).

Enhancement of Polymer Properties

Research indicates that incorporating fluorinated compounds like 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde can increase the surface area and tailor the pore sizes of microporous polyaminal networks. These modifications result in improved gas adsorption properties, particularly for CO2, making these materials potential candidates for gas separation and storage applications (Li, Zhang, & Wang, 2016).

Organometallic Interactions

The interaction of compounds like 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde with Lewis acids has been studied to understand their coordination behavior and structural properties. These studies are crucial for designing new materials and catalysts in organometallic chemistry (Beckwith et al., 2001).

Mécanisme D'action

Target of Action

It’s known that this compound is a key intermediate in the synthesis of certain pesticides , suggesting that its targets may be enzymes or receptors in pest organisms.

Mode of Action

As an intermediate in pesticide synthesis , it likely undergoes further chemical reactions to form the active compound, which then interacts with its targets.

Result of Action

As an intermediate in pesticide synthesis , its effects are likely observed in the final product rather than the intermediate itself.

Propriétés

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZGUWRKKZYYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564106 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |

CAS RN |

118754-52-2 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[4.5]decan-8-one](/img/structure/B1340582.png)